
(2-Ethoxy-5-methylphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-ethoxy-5-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. It is a solution of this compound in THF, a common solvent in organic chemistry. This compound is known for its reactivity and is often used in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2-ethoxy-5-methylphenyl)zinc bromide typically involves the reaction of (2-ethoxy-5-methylphenyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
(2-ethoxy-5-methylphenyl) bromide+Zn→(2-ethoxy-5-methylphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2-ethoxy-5-methylphenyl)zinc bromide is primarily used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium or nickel catalyst to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Substitution Reactions: Where it replaces a halide or other leaving group in an organic molecule.
Addition Reactions: Where it adds to multiple bonds, such as alkenes or alkynes.
Common Reagents and Conditions
Common reagents used with this compound include organic halides, palladium or nickel catalysts, and various ligands to stabilize the catalyst. The reactions are typically carried out under an inert atmosphere at moderate temperatures.
Major Products
The major products of reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-ethoxy-5-methylphenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of molecular frameworks.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, it can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its role in cross-coupling reactions makes it a versatile reagent for various synthetic applications.
Mecanismo De Acción
The mechanism of action of (2-ethoxy-5-methylphenyl)zinc bromide in cross-coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate undergoes oxidative addition with an organic halide in the presence of a palladium or nickel catalyst, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
- (2-ethoxy-5-methoxyphenyl)zinc bromide
- (2-ethoxy-2-oxo-ethyl)zinc bromide
Uniqueness
Compared to similar compounds, (2-ethoxy-5-methylphenyl)zinc bromide offers unique reactivity due to the presence of the ethoxy and methyl groups on the phenyl ring. These substituents can influence the electronic properties of the compound, making it more or less reactive in certain types of reactions.
Propiedades
Fórmula molecular |
C9H11BrOZn |
|---|---|
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-ethoxy-4-methylbenzene-6-ide |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-3-10-9-6-4-8(2)5-7-9;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
MYFWUGLUVGHBCX-UHFFFAOYSA-M |
SMILES canónico |
CCOC1=[C-]C=C(C=C1)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


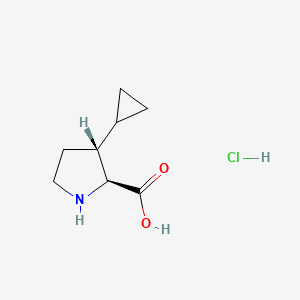
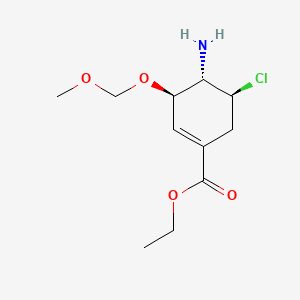
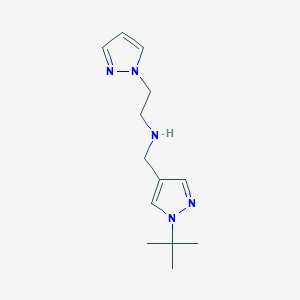
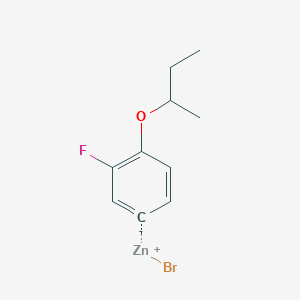
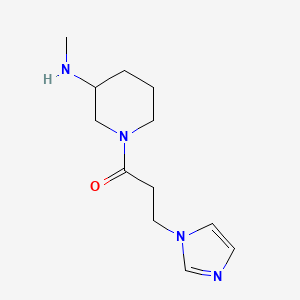
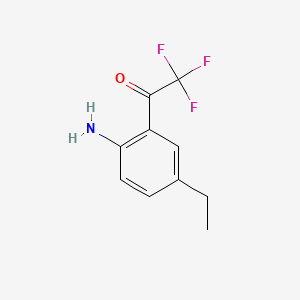
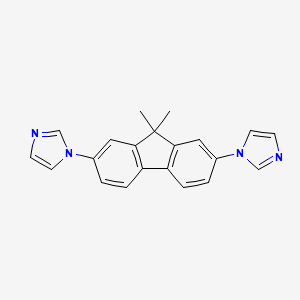
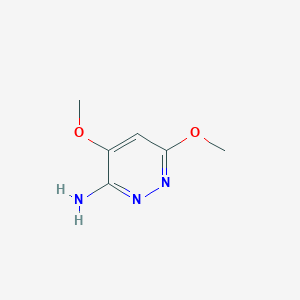




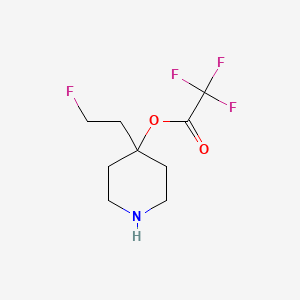
![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
